2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide

Catalog No.
S548060
CAS No.
864668-87-1
M.F
C20H25NO2
M. Wt
311.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamid...

CAS Number

864668-87-1

Product Name

2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide

IUPAC Name

(8S,9S,13R,14S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3-carboxamide

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-20-8-3-4-17(20)14-6-5-12-10-16(19(21)22)18(23-2)11-15(12)13(14)7-9-20/h3,8,10-11,13-14,17H,4-7,9H2,1-2H3,(H2,21,22)/t13-,14+,17-,20-/m0/s1

InChI Key

YQJWOUQGXATDAE-CBTMWXCYSA-N

SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide, ENMD-1198, IRC-110160

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N

Description

The exact mass of the compound 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide is 311.18853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure and Potential

  • Patent Applications

    Some patent applications mention ENMD-1198, primarily focused on the process for its synthesis and inclusion in pharmaceutical compositions []. These patents do not disclose specific research applications or the intended therapeutic target of ENMD-1198.

Future Research Directions:

Given the structural similarity to estrogens, future research on ENMD-1198 could explore its potential as:

  • A selective agonist or antagonist for estrogen receptors.
  • A molecule for studying estrogen signaling pathways.
  • A base structure for the development of novel therapeutic agents.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Exact Mass

311.18853

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

760O4GJB9O

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and solid tumors.

Mechanism of Action

ENMD-1198, a new chemical entity (NCE) based on a modified chemical structure of 2-methoxyestradiol (2ME2), is designed to decrease metabolism while retaining 2ME2's multiple mechanisms of action, including inducing apoptosis, disrupting microtubules, and inhibiting HIF-1 alpha. In preclinical studies, ENMD-1198 has been shown to be an orally active, antimitotic agent that leads to arrest of cell division and apoptosis in tumor cells. It also exerts antiangiogenic activity that further contributes to its overall antitumor effects.

Other CAS

864668-87-1

Wikipedia

Enmd-1198

Dates

Modify: 2023-07-15
1: Pasquier E, Sinnappan S, Munoz MA, Kavallaris M. ENMD-1198, a new analogue of 2-methoxyestradiol, displays both antiangiogenic and vascular-disrupting properties. Mol Cancer Ther. 2010 May;9(5):1408-18. Epub 2010 May 4. PubMed PMID: 20442304.
2: Zhou Q, Gustafson D, Nallapareddy S, Diab S, Leong S, Lewis K, Gore L, Messersmith WA, Treston AM, Eckhardt SG, Sidor C, Camidge DR. A phase I dose-escalation, safety and pharmacokinetic study of the 2-methoxyestradiol analog ENMD-1198 administered orally to patients with advanced cancer. Invest New Drugs. 2010 Jan 19. [Epub ahead of print] PubMed PMID: 20084425.
3: Agoston GE, Shah JH, Suwandi L, Hanson AD, Zhan X, LaVallee TM, Pribluda V, Treston AM. Synthesis, antiproliferative, and pharmacokinetic properties of 3- and 17-double-modified analogs of 2-methoxyestradiol. Bioorg Med Chem Lett. 2009 Nov 1;19(21):6241-4. Epub 2009 Aug 8. PubMed PMID: 19782564.
4: Moser C, Lang SA, Mori A, Hellerbrand C, Schlitt HJ, Geissler EK, Fogler WE, Stoeltzing O. ENMD-1198, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo. BMC Cancer. 2008 Jul 23;8:206. PubMed PMID: 18651980; PubMed Central PMCID: PMC2496914.
5: Foster PA, Stengel C, Ali T, Leese MP, Potter BV, Reed MJ, Purohit A, Newman SP. A comparison of two orally bioavailable anti-cancer agents, IRC-110160 and STX140. Anticancer Res. 2008 May-Jun;28(3A):1483-91. PubMed PMID: 18630502.
6: LaVallee TM, Burke PA, Swartz GM, Hamel E, Agoston GE, Shah J, Suwandi L, Hanson AD, Fogler WE, Sidor CF, Treston AM. Significant antitumor activity in vivo following treatment with the microtubule agent ENMD-1198. Mol Cancer Ther. 2008 Jun;7(6):1472-82. PubMed PMID: 18566218.

Explore Compound Types